Chlorotrimethyl-d9-silane

Quantitative Mass Spectrometry Stable Isotope Labeling Bioanalysis

Chlorotrimethyl-d9-silane (also referred to as Trimethyl-d9-chlorosilane or d9-TMSCl) is a perdeuterated analog of trimethylsilyl chloride (TMSCl), a widely used silylating agent and protecting group reagent in organic synthesis. With a molecular formula of (CD3)3SiCl, this compound bears nine deuterium atoms in place of the methyl protons, yielding a molecular weight of 117.70 g/mol and a mass shift of M+9 relative to the non-deuterated parent (C3H9ClSi, 108.64 g/mol).

Molecular Formula C3H9ClSi
Molecular Weight 117.70 g/mol
Cat. No. B8792421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorotrimethyl-d9-silane
Molecular FormulaC3H9ClSi
Molecular Weight117.70 g/mol
Structural Identifiers
SMILESC[Si](C)(C)Cl
InChIInChI=1S/C3H9ClSi/c1-5(2,3)4/h1-3H3/i1D3,2D3,3D3
InChIKeyIJOOHPMOJXWVHK-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorotrimethyl-d9-silane (CAS 20395-57-7): High-Purity Deuterated Silylating Agent for Quantitative NMR and MS Applications


Chlorotrimethyl-d9-silane (also referred to as Trimethyl-d9-chlorosilane or d9-TMSCl) is a perdeuterated analog of trimethylsilyl chloride (TMSCl), a widely used silylating agent and protecting group reagent in organic synthesis . With a molecular formula of (CD3)3SiCl, this compound bears nine deuterium atoms in place of the methyl protons, yielding a molecular weight of 117.70 g/mol and a mass shift of M+9 relative to the non-deuterated parent (C3H9ClSi, 108.64 g/mol) [1]. Commercially available isotopic enrichment typically reaches 99 atom % D, enabling its use as an internal standard in mass spectrometry and as a deuterium NMR solvent lock reference . The compound is a colorless, volatile liquid (bp 57 °C; density 0.927 g/mL at 25 °C) that retains the characteristic reactivity of a silyl chloride toward nucleophiles such as alcohols, amines, and carboxylic acids while providing the analytical advantages of deuterium labeling .

Isotope Dilution MS Perdeuterated TMS-d9 derivative enables mass-shift-based internal standard correction for quantitative GC/LC-MS.
1H-Silent NMR TMS-d9 group introduces no proton signals, simplifying baselines for qNMR and trace analyte detection.
DNP Surface NMR Deuterated TMS passivation restores DNP signal on silica surfaces by reducing paramagnetic relaxation.

Why Non-Deuterated Trimethylsilyl Chloride Cannot Substitute Chlorotrimethyl-d9-silane in Analytical Workflows


While non-deuterated chlorotrimethylsilane (TMSCl) and its d9 counterpart share identical chemical reactivity as silylating agents, their analytical performance diverges sharply in quantitative workflows [1]. Substituting d9-TMSCl with the non-deuterated analog introduces severe limitations: (1) In mass spectrometry, the absence of the M+9 mass shift prevents its use as a stable isotope-labeled internal standard, thereby eliminating the capacity to correct for matrix effects, ionization variability, and sample loss [2]; (2) In 1H NMR spectroscopy, the non-deuterated reagent contributes strong proton signals from its three methyl groups, which can obscure analyte signals of interest, whereas the perdeuterated version remains silent in the 1H spectrum, enabling cleaner baseline acquisition [3]; and (3) In specialized DNP surface-enhanced NMR, the deuterated TMS group has been shown to restore signal intensity that is otherwise attenuated by proton-rich methyl groups on surfaces, a benefit that is completely absent with the protonated analog [4]. Consequently, procurement decisions must be guided by the specific analytical requirements of the experiment—generic substitution fails when deuterium labeling is integral to detection, quantitation, or spectral clarity.

MS Internal Standard Gap
Non-deuterated TMSCl lacks the isotopic mass shift required for isotope dilution, preventing matrix-effect correction.
1H NMR Spectral Overlap
Protonated TMS group produces a strong singlet near 0 ppm that may obscure aliphatic analyte signals.
DNP Signal Attenuation
Proton-rich TMS surfaces promote paramagnetic quenching, whereas deuterated analogs restore DNP enhancement.

Chlorotrimethyl-d9-silane: Quantitative Comparative Evidence for Analytical Differentiation


Isotopic Enrichment and Mass Shift Enable Reliable Internal Standardization in Quantitative LC-MS

Chlorotrimethyl-d9-silane exhibits a mass shift of M+9 relative to the non-deuterated chlorotrimethylsilane (d0-TMSCl), which is essential for its function as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS) [1]. The isotopic purity of 99 atom % D minimizes spectral overlap between the analyte and internal standard channels, ensuring accurate quantitation . In contrast, the non-deuterated analog (d0-TMSCl) cannot be distinguished from the analyte of interest by mass, rendering it unsuitable for isotope dilution mass spectrometry workflows .

Isotopic MS Shift
Class-level
Target: M+9 shift (9 Da) at 99 atom % D vs. d0-TMSCl (no shift)
Enables isotope dilution correction in LC-MS
Requires verification of isotopic enrichment per batch
Quantitative Mass Spectrometry Stable Isotope Labeling Bioanalysis

Deuterium Substitution Restores DNP Surface-Enhanced NMR Signals in Methyl-Containing Substrates

In dynamic nuclear polarization (DNP) surface-enhanced NMR spectroscopy, the use of [D9]-trimethylsiloxy (TMS) groups derived from Chlorotrimethyl-d9-silane restores signal intensity that is otherwise reduced in substrates containing protonated methyl groups [1]. Specifically, the deuterated TMS group repels paramagnetic radicals away from the surface, thereby diminishing detrimental paramagnetic relaxation effects induced by radical proximity [2]. In contrast, the non-deuterated TMS group (from d0-TMSCl) exacerbates signal attenuation due to proton-driven relaxation pathways [3].

DNP Signal Restoration
Head-to-head
Deuterated TMS group restores DNP signal; non-deuterated TMS attenuates signal via proton-driven relaxation
Supports DNP surface NMR studies
Qualitative observation at 9.4 T, ~100 K
Dynamic Nuclear Polarization Surface-Enhanced NMR Deuterated Passivation Agents

Deuterium NMR Solvent Locking and 1H Spectral Simplification with d9-TMSCl Derivatives

In 1H NMR spectroscopy, non-deuterated chlorotrimethylsilane introduces a strong singlet resonance at approximately 0 ppm from its nine methyl protons, which can interfere with the detection of low-abundance analyte signals in the aliphatic region . Chlorotrimethyl-d9-silane, when used as a silylating agent, yields a perdeuterated TMS group that is completely silent in 1H NMR, thereby eliminating this interference [1]. Furthermore, the deuterium nuclei in d9-TMSCl provide a robust signal for 2H NMR solvent locking and field-frequency stabilization .

1H NMR Interference
Class-level
d9-TMS: silent in 1H; d0-TMS: intense singlet ~0 ppm (9H) eliminated
Simplifies spectra, aids qNMR quantification
Interpretation assumes complete derivatization
NMR Spectroscopy Solvent Locking Spectral Simplification

Vendor-Specified Isotopic Purity Enables Traceable Quantitative Workflows

Commercial suppliers of Chlorotrimethyl-d9-silane specify an isotopic enrichment of 99 atom % D, which is critical for ensuring minimal isotopic cross-talk in quantitative applications . In contrast, non-deuterated chlorotrimethylsilane is defined by chemical purity (e.g., ≥99%) but lacks isotopic specifications relevant to mass spectrometric differentiation . The 99 atom % D specification provides a quantifiable benchmark for selecting a reagent that will perform reliably as an internal standard or labeling agent.

Vendor Isotopic Purity
Specification review
99 atom % D minimum (CoA); d0-TMSCl isotopic purity not specified
Supports procurement consistency
Data to verify per supplier lot
Isotopic Enrichment Quality Control Analytical Traceability

Chlorotrimethyl-d9-silane: Validated Application Scenarios for Scientific Procurement


Stable Isotope-Labeled Internal Standard for GC-MS and LC-MS Quantitation

Chlorotrimethyl-d9-silane is used to prepare perdeuterated trimethylsilyl (TMS-d9) derivatives of polar analytes (e.g., alcohols, amines, carboxylic acids) for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The M+9 mass shift relative to non-deuterated TMS derivatives allows the d9-labeled species to serve as an ideal internal standard, correcting for variations in sample preparation, injection volume, and ionization efficiency [1]. This approach is particularly valuable in metabolomics, environmental analysis, and pharmaceutical bioanalysis where precise quantification is required [2].

Surface Passivation and Signal Restoration in DNP Surface-Enhanced NMR

In materials science and surface chemistry, Chlorotrimethyl-d9-silane is employed to functionalize hydroxylated surfaces (e.g., silica nanoparticles) with deuterated trimethylsiloxy (TMS-d9) groups. This passivation strategy has been demonstrated to restore dynamic nuclear polarization (DNP) signal enhancements in surface-enhanced NMR experiments by mitigating paramagnetic relaxation effects caused by methyl protons [3]. The use of d9-TMSCl is critical for obtaining high-sensitivity NMR spectra of surface-bound species and for studying interfacial phenomena on porous materials [4].

1H NMR Spectral Simplification and Deuterium Locking

When used as a silylating agent for hydroxyl or amine functional groups, Chlorotrimethyl-d9-silane introduces a TMS-d9 moiety that is silent in 1H NMR, eliminating the intense methyl proton singlet that would otherwise appear at ~0 ppm with non-deuterated TMSCl . This spectral simplification is essential for accurate integration of analyte signals in quantitative NMR (qNMR) and for resolving low-abundance metabolites or impurities. Additionally, the deuterium nuclei provide a robust signal for 2H NMR field-frequency locking, ensuring spectral stability during long acquisitions [5].

Mechanistic and Isotope Tracing Studies in Organic Synthesis

The perdeuterated methyl groups in Chlorotrimethyl-d9-silane serve as a non-radioactive isotopic label for tracking the fate of TMS protecting groups in complex reaction sequences. By monitoring the characteristic M+9 mass shift or the absence of 1H NMR signals, researchers can unambiguously determine whether the TMS group is retained, transferred, or cleaved during multi-step syntheses . This application is particularly useful in mechanistic studies of silylation/desilylation reactions and in the development of new catalytic processes .

Application
Selection Property
Validation Focus
Quantitative GC/LC-MS internal standard
Isotopic mass differentiation
Matrix-effect correction, ionization variability
DNP surface-enhanced NMR passivation
Deuterated TMS surface groups
Paramagnetic relaxation mitigation, signal restoration
1H NMR spectral simplification / qNMR
1H-silent TMS-d9 label
Baseline clarity, integration accuracy
Mechanistic isotope tracing in synthesis
Non-radioactive deuterium label
Reaction-pathway monitoring, TMS-group fate tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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